(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate
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Overview
Description
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic compound with a unique structure This compound is characterized by its multiple stereocenters and the presence of both trimethylsilyl and trifluoromethanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate typically involves multiple steps. The starting materials are often complex organic molecules that undergo a series of reactions, including protection and deprotection of functional groups, stereoselective synthesis, and introduction of the trimethylsilyl and trifluoromethanesulfonate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often require specific solvents, temperatures, and catalysts to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as azides or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple stereocenters make it an interesting subject for stereoselective synthesis studies .
Biology
In biology, the compound’s structure may be explored for its potential interactions with biological molecules. Its ability to undergo various chemical transformations makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the trifluoromethanesulfonate group, in particular, might enhance the compound’s biological activity and stability .
Industry
In industry, the compound could be used in the synthesis of advanced materials or as a precursor for other specialized chemicals. Its unique structure and reactivity make it a valuable tool for developing new industrial processes .
Mechanism of Action
The mechanism of action for (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one
- Abiraterone
- Prasterone
Uniqueness
What sets (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate apart from these similar compounds is its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C23H35F3O4SSi |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C23H35F3O4SSi/c1-21-12-10-16(30-32(3,4)5)14-15(21)6-7-17-18-8-9-20(22(18,2)13-11-19(17)21)29-31(27,28)23(24,25)26/h6,9,16-19H,7-8,10-14H2,1-5H3/t16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
WTMFCMXJYSBSMO-BLQWBTBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C |
Origin of Product |
United States |
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